N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. The molecule features two 4-methoxyphenyl substituents: one attached to the pyrimidine nitrogen and another via a thioacetamide linker. The methoxy groups enhance solubility through polar interactions, while the thioether bridge may influence redox stability and metabolic pathways.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-33-18-11-7-16(8-12-18)27-22(31)15-35-26-29-23-20-5-3-4-6-21(20)28-24(23)25(32)30(26)17-9-13-19(34-2)14-10-17/h3-14,28H,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUYBSMQSUCPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidoindole core, followed by the introduction of the methoxyphenyl groups and the thioacetamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Methyl vs. Methoxy Substitutions
Compound 1 : 2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide ()
- Key Differences : Methyl groups at the 3-position of the pyrimidoindole and the 4-methylphenyl acetamide.
- Implications : Reduced polarity compared to the methoxy analog, likely lowering solubility but improving lipophilicity for membrane penetration.
Compound 2 : N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide ()
Halogenated Derivatives
Nitro-Substituted Analog
- Compound 4: 2-[[3-(3-Methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide () Key Differences: 4-Nitrophenyl group introduces a strong electron-withdrawing moiety.
Molecular Weight and Physicochemical Properties
*LogP values estimated using fragment-based methods.
TLR4 Ligands ()
Antiproliferative Activity ()
- Analogous acetamide derivatives with 1,3,4-oxadiazole-thione moieties (e.g., Compound 1 in ) demonstrated antiproliferative effects against cancer cell lines. The thioacetamide linker in the target compound may similarly engage thiol-dependent pathways .
Biological Activity
N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects. The compound's structure suggests a rich interaction profile due to its diverse functional groups.
Molecular Characteristics
- Molecular Formula : C20H17N5O4S
- Molar Mass : 423.45 g/mol
- CAS Number : 540762-93-4
- Density : 1.53 g/cm³ (predicted)
- pKa : 9.86 (predicted)
Structural Features
The compound features a pyrimidine core, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications. The presence of methoxy groups enhances lipophilicity and may contribute to increased bioactivity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Pyrimidine Derivative A | Antibacterial against S. aureus | 66 |
| Pyrimidine Derivative B | Antifungal against C. albicans | 75 |
The compound under review may exhibit similar activities due to its structural similarities with these derivatives.
Anticancer Potential
The anticancer properties of compounds containing pyrimidine and indole structures have been widely studied. For example, some derivatives have shown cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.1 to 18.8 µM . The mechanism often involves the inhibition of key cellular pathways involved in proliferation and survival.
Case Study: Cytotoxicity Testing
In a study evaluating the cytotoxic effects of related compounds:
- Cell Lines Tested : HeLa, MCF-7 (breast cancer), and A549 (lung cancer).
- Results : Compounds similar to this compound exhibited significant inhibition of cell growth, indicating potential as anticancer agents.
Other Biological Activities
In addition to antimicrobial and anticancer activities, compounds with similar structures have also been investigated for:
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit inflammatory pathways.
- Antioxidant Activity : Certain compounds can scavenge free radicals, suggesting potential in oxidative stress-related conditions.
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and biological activity is crucial for optimizing the pharmacological properties of this compound. Key points include:
- Methoxy Substituents : Enhance lipophilicity and potentially improve membrane permeability.
- Pyrimidine Core : Essential for antimicrobial and anticancer activities.
- Thioacetamide Group : May contribute to unique binding interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
